Shatavarin IV

Description

Asparanin B has been reported in Asparagus adscendens, Asparagus officinalis, and Asparagus racemosus with data available.

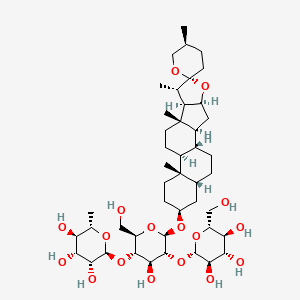

Structure

2D Structure

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Shatavarin IV: A Comprehensive Technical Guide on its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shatavarin IV, a key steroidal saponin isolated from the roots of Asparagus racemosus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant and free radical scavenging properties of this compound. It consolidates available data on its efficacy in various antioxidant assays, details the experimental protocols for these assays, and elucidates the potential underlying molecular mechanisms, with a particular focus on the Keap1-Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction

Asparagus racemosus (Shatavari) has a long history of use in traditional Ayurvedic medicine for a wide range of ailments.[1] Modern phytochemical research has identified a group of steroidal saponins, known as shatavarins, as the primary bioactive constituents. Among these, this compound is a major and pharmacologically significant compound.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants and free radical scavengers play a crucial role in mitigating this oxidative damage. Emerging evidence suggests that this compound possesses potent antioxidant properties, making it a promising candidate for further investigation and development as a therapeutic agent.[1][3]

Mechanism of Action: Free Radical Scavenging and Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the oxidative chain reactions. While direct chemical scavenging of free radicals is a likely mechanism, recent studies in model organisms suggest a more complex and indirect mode of action involving the upregulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging

Extracts of Asparagus racemosus rich in this compound have demonstrated significant scavenging activity against various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radical, and superoxide anion. This activity is likely attributable, at least in part, to the chemical structure of this compound, which may possess functional groups capable of quenching these reactive species.

Upregulation of Endogenous Antioxidant Enzymes via the Keap1-Nrf2 Pathway

A growing body of evidence points towards the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway as a key mechanism for the antioxidant effects of this compound. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by certain bioactive compounds, Keap1 undergoes a conformational change, releasing Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis.

A study conducted in the nematode Caenorhabditis elegans demonstrated that the lifespan-extending and stress-resistance-promoting effects of this compound are dependent on the SKN-1/NRF-2 transcription factor. This suggests that this compound may not only act as a direct free radical scavenger but also as an activator of the endogenous antioxidant defense system.

Quantitative Data on Antioxidant Activity

While extensive quantitative data on the antioxidant activity of isolated and purified this compound is still emerging, studies on extracts and fractions of Asparagus racemosus with known concentrations of this compound provide valuable insights into its potential. The following table summarizes the available data. It is important to note that the presence of other phytochemicals in these extracts could contribute to the observed antioxidant activity.

| Assay | Test Substance | This compound Content | IC50 Value / Activity | Reference |

| In vitro Cytotoxicity (MCF-7, HT-29, A-498 cell lines) | Isolated this compound | 84.69% | Potent cytotoxicity observed | [4] |

| In vitro Cytotoxicity (MCF-7, HT-29, A-498 cell lines) | Shatavarins rich fraction (AR-2B) | 5.05% | Potent cytotoxicity observed | [4] |

| In vitro Cytotoxicity (NCI-H23 cell line) | This compound | Not specified (pure compound) | IC50: 0.8 µM | [5] |

Note: The IC50 values for cytotoxicity are provided for context but do not directly measure antioxidant activity. Further studies are required to determine the specific IC50 values of purified this compound in various antioxidant assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard methods used in the field of antioxidant research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test sample (this compound or extract) dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol (or other suitable solvent as a blank)

-

-

Procedure:

-

Prepare a series of dilutions of the test sample and positive control.

-

Add a specific volume of the DPPH solution to a cuvette or a 96-well plate.

-

Add an equal volume of the test sample, positive control, or blank to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution with the blank.

-

A_sample is the absorbance of the DPPH solution with the test sample or positive control. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test sample (this compound or extract) dissolved in a suitable solvent

-

Positive control (e.g., Trolox)

-

Ethanol or phosphate buffer as a diluent

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol or buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of the test sample and positive control.

-

Add a small volume of the test sample or positive control to a larger volume of the diluted ABTS radical cation solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at the chosen wavelength.

-

-

Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents:

-

FRAP reagent: a mixture of acetate buffer (pH 3.6), 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution.

-

Test sample (this compound or extract)

-

Positive control (e.g., Ferrous sulfate)

-

-

Procedure:

-

Prepare the FRAP reagent fresh before use.

-

Add a small volume of the test sample or positive control to the FRAP reagent.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Measure the absorbance of the resulting blue-colored complex at a specific wavelength (typically around 593 nm).

-

-

Calculation: A standard curve is generated using a known concentration of ferrous sulfate. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-mediated activation of the Keap1-Nrf2 antioxidant response pathway.

Caption: Proposed Keap1-Nrf2 pathway activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines a general experimental workflow for assessing the in vitro antioxidant activity of this compound.

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion and Future Directions

This compound, a prominent steroidal saponin from Asparagus racemosus, demonstrates significant potential as an antioxidant and free radical scavenger. While direct scavenging activity is plausible, compelling evidence from model organisms suggests that its primary mechanism of action may involve the upregulation of endogenous antioxidant defenses through the activation of the Keap1-Nrf2 signaling pathway.

To further elucidate the therapeutic potential of this compound, future research should focus on:

-

Quantitative analysis of isolated this compound: Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) using highly purified this compound to determine its precise IC50 values and antioxidant capacity.

-

Mechanistic studies on Nrf2 activation: Investigating the direct interaction, if any, between this compound and Keap1, and elucidating the detailed molecular events leading to Nrf2 activation in mammalian cell models.

-

In vivo studies: Evaluating the efficacy of purified this compound in animal models of diseases associated with oxidative stress to validate its therapeutic potential.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its antioxidant activity, which could guide the development of more potent derivatives.

References

Asparagus racemosus: A Comprehensive Technical Guide to Shatavarin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Asparagus racemosus as a primary natural source of Shatavarin IV, a bioactive steroidal saponin of significant pharmacological interest. This document details the quantitative analysis of this compound in its natural source, comprehensive experimental protocols for its extraction and purification, and an exploration of its molecular mechanisms of action through various signaling pathways.

Quantitative Analysis of this compound in Asparagus racemosus

The concentration of this compound in Asparagus racemosus roots can vary depending on factors such as the geographical origin, age of the plant, and the extraction method employed. Various analytical techniques have been utilized for the precise quantification of this compound, with High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) being the most common.

Table 1: this compound Content in Asparagus racemosus Root Extracts

| Extraction Solvent | Analytical Method | This compound Content (% w/w) | Reference |

| Methanol | HPTLC | 0.6761 | [1] |

| Aqueous | HPTLC | 0.18 | [1] |

| Methanol | HPTLC | 0.408 | [1] |

| Methanol | UHPLC | 0.08 mg/g (0.008%) | [2] |

| Chloroform:Methanol (2:1) | HPTLC | 4.18 (in extract) | [3] |

| Ethyl acetate insoluble fraction of Chloroform:Methanol (2:1) extract | HPTLC | 5.05 (in fraction) | [3] |

| Methanol | HPTLC | 0.22 | [4] |

| Methanol (from two different dry extracts) | HPLC | 0.36 and 3.42 | |

| Methanol | HPTLC | 0.01 - 0.40 | [5] |

Table 2: this compound Content in Various Asparagus Species

| Asparagus Species | This compound Content (% w/w) | Reference |

| A. racemosus | 0.22 | [4] |

| A. densiflorus | 0.01 | [4] |

| A. setaceus | 0.08 | [4] |

| A. plumosus | 0.04 | [4] |

| A. sprengeri | 0.06 | [4] |

Experimental Protocols

Extraction of this compound from Asparagus racemosus Roots

This protocol outlines a common method for the extraction of this compound from dried root powder.

a. Maceration and Soxhlet Extraction:

-

Preparation of Plant Material: The tuberous roots of Asparagus racemosus are collected, washed, and shade-dried. The dried roots are then pulverized into a coarse powder.

-

Defatting: The powdered root material is first defatted with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. This is typically done using a Soxhlet apparatus for several hours.

-

Extraction: The defatted powder is then subjected to extraction with methanol. This can be achieved through maceration (soaking the powder in methanol at room temperature for an extended period, often with agitation) or more exhaustively using a Soxhlet apparatus. A common ratio is 1:10 (g/ml) of root powder to solvent[2]. The extraction is carried out for a sufficient duration, for instance, 6 hours at 40°C in a Soxhlet extractor[2].

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Fractionation for Enriched this compound Content:

For a higher concentration of this compound, a sequential extraction and fractionation approach can be employed[3]:

-

Air-dried powdered root material (e.g., 7.5 kg) is successively extracted with solvents of increasing polarity: chloroform, followed by a chloroform:methanol (2:1) mixture, and finally methanol.

-

The chloroform:methanol (2:1) extract, which is rich in this compound, is further fractionated.

Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a widely used, rapid, and reliable method for the quantification of this compound.

-

Standard and Sample Preparation: A standard stock solution of this compound is prepared in methanol (e.g., 1 mg/mL). The crude or fractionated extract is also dissolved in methanol to a known concentration (e.g., 100 mg/mL)[1].

-

Chromatography:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A common and effective mobile phase is a mixture of ethyl acetate, methanol, and water in a ratio of 7.5:1.5:1 (v/v/v)[4].

-

Application: The standard and sample solutions are applied to the HPTLC plate as bands of a specific width using an automated applicator.

-

Development: The plate is developed in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.

-

Derivatization: After drying, the plate is derivatized with a suitable reagent, such as anisaldehyde-sulfuric acid, and heated to visualize the spots[1].

-

-

Densitometric Analysis: The plate is scanned using a TLC scanner at a specific wavelength (e.g., 425 nm)[4]. The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and sensitive method for the quantification of this compound.

-

Standard and Sample Preparation: As with HPTLC, standard and sample solutions are prepared in a suitable solvent like methanol. All solutions should be filtered through a 0.22 µm syringe filter before injection[2].

-

Chromatographic Conditions:

-

Analysis: The retention time of the peak in the sample chromatogram is compared with that of the standard to identify this compound. A calibration curve is generated using different concentrations of the standard, and this is used to quantify the amount of this compound in the sample.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the contexts of cancer and immunomodulation.

This compound exhibits anticancer properties by inducing cell cycle arrest and apoptosis, and by inhibiting cell migration and invasion.

Caption: Anticancer mechanisms of this compound.

This compound modulates the immune response by influencing the production of key cytokines, thereby affecting the Th1/Th2 balance.

Caption: Immunomodulatory effects of this compound on T-helper cell differentiation.

Experimental Workflow: From Plant to Purified Compound

The following diagram illustrates a comprehensive workflow for the extraction, isolation, and quantification of this compound from Asparagus racemosus.

Caption: Comprehensive workflow for the isolation and analysis of this compound.

References

- 1. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]

- 4. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Shatavarin IV: A Comprehensive Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in regulating cell cycle progression. It has been demonstrated that this compound induces cell cycle arrest at the G0/G1 phase in human gastric adenocarcinoma (AGS) and human lung carcinoma (NCI-H23) cell lines.[1][2] This guide will detail the experimental evidence, propose a putative signaling pathway, and provide comprehensive methodologies for the key experiments utilized in elucidating its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent in oncology.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. The transition between different phases of the articularly the G1 to S phase transition, is tightly controlled by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). Targeting these regulatory points is a key strategy in cancer therapy.

This compound is a major bioactive constituent of Asparagus racemosus, a plant with a long history of use in traditional medicine.[1] Recent scientific investigations have highlighted its potential as an anti-proliferative agent, primarily through the induction of cell cycle arrest and apoptosis.[1][2] This guide will synthesize the current knowledge on this compound's effects on cell cycle machinery.

Mechanism of Action: G0/G1 Phase Arrest

Experimental evidence has consistently shown that this compound exerts its anti-proliferative effects by arresting cancer cells in the G0/G1 phase of the cell cycle.[1] This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation.

Effects on Cancer Cell Lines

-

Human Gastric Adenocarcinoma (AGS) Cells: In AGS cells cultured under hyperglycemic conditions, this compound induces G0/G1 phase cell cycle arrest.[1]

-

Human Lung Carcinoma (NCI-H23) Cells: Treatment of NCI-H23 cells with this compound also leads to an arrest in the G0/G1 phase of the cell cycle.

Modulation of Apoptotic Pathways

In conjunction with cell cycle arrest, this compound also promotes apoptosis, or programmed cell death. This dual action makes it a potent anti-cancer agent. In NCI-H23 cells, this compound treatment has been shown to:

-

Downregulate Bcl-2: Bcl-2 is an anti-apoptotic protein, and its decreased expression promotes cell death.[2]

-

Upregulate BAX: BAX is a pro-apoptotic protein, and its increased expression facilitates apoptosis.[2] The BAX/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound in the studied cancer cell lines.

| Cell Line | IC50 Value | Reference |

| AGS (Hyperglycemic) | 2.463 µM | [1] |

| NCI-H23 | 0.8 µM | [2] |

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Treatment | Effect on Gene Expression | Reference |

| NCI-H23 | This compound | Bcl-2: DecreasedBAX: Increased (1.34-fold) | [2] |

Table 2: Effect of this compound on Apoptotic Gene Expression in NCI-H23 Cells

Proposed Signaling Pathway

While direct experimental evidence detailing the complete signaling cascade is still under investigation, the observed G0/G1 arrest strongly suggests the involvement of key regulators of this cell cycle phase. A putative signaling pathway is proposed below.

Caption: Putative signaling pathway of this compound-induced G0/G1 cell cycle arrest.

This proposed pathway suggests that this compound may inhibit the PI3K/Akt/mTOR signaling cascade, a key pathway in promoting cell proliferation. This inhibition would lead to a downstream decrease in the expression of Cyclin D1, a critical protein for G1 phase progression. Concurrently, this compound may upregulate CDK inhibitors such as p21 and p27, which would further inhibit the activity of the Cyclin D1/CDK4 complex. The net result is the prevention of retinoblastoma protein (pRb) phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the G1/S transition and leading to G0/G1 arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Culture

-

Cell Lines: AGS (human gastric adenocarcinoma) and NCI-H23 (human lung carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Treatment: Plate cells and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of propidium iodide.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Western Blotting for Cell Cycle Regulatory Proteins

-

Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21, p27, p-Rb, total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inducing G0/G1 cell cycle arrest and apoptosis in cancer cells. The available data strongly points towards a mechanism involving the disruption of key G1 phase regulatory proteins.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Validating the proposed PI3K/Akt/mTOR signaling pathway through targeted experiments.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of gastric and lung cancer.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

This comprehensive technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel therapeutic strategy for the treatment of cancer.

References

Shatavarin IV: A Technical Guide on its Potential as a Galactagogue in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shatavarin IV, a key steroidal saponin isolated from the roots of Asparagus racemosus (Shatavari), is emerging as a promising natural galactagogue. Traditional Ayurvedic medicine has long utilized Asparagus racemosus to enhance milk production in lactating mothers. Modern preclinical studies in various animal models have begun to validate these claims, suggesting a significant potential for this compound in the development of novel lactation-enhancing therapeutics. This technical guide provides a comprehensive overview of the current scientific evidence for this compound's galactagogue activity, detailing experimental protocols, summarizing quantitative data from animal studies, and elucidating the proposed signaling pathways involved in its mechanism of action.

Introduction

Inadequate milk production is a significant concern for a substantial percentage of lactating mothers, leading to early cessation of breastfeeding and potential health implications for the infant. While synthetic galactagogues are available, they are often associated with undesirable side effects. This has spurred research into effective and safe plant-based alternatives. Asparagus racemosus, commonly known as Shatavari, has been a cornerstone of Ayurvedic medicine for centuries, particularly for female reproductive health and lactation.[1] The galactagogue properties of its root extracts have been attributed to a class of steroidal saponins, with this compound being one of the most abundant and biologically active constituents.[2][3][4] This document aims to consolidate the existing preclinical evidence on this compound's role in promoting lactation, providing a technical resource for researchers and drug development professionals in this field.

Quantitative Data from Animal Studies

While studies specifically isolating this compound and testing its galactagogue effects in animal models are limited, a substantial body of research exists for the whole root powder and extracts of Asparagus racemosus. The data from these studies provide a strong foundation for the purported galactogenic activity of its key constituents like this compound.

| Animal Model | Preparation | Dosage | Duration | Key Findings | Reference |

| Buffaloes | Asparagus racemosus root powder | 50 g/day mixed with concentrate | 60 days | 19.67% increase in average daily milk yield (from 6.15 kg/day to 7.36 kg/day ). | This report |

| Buffaloes | Asparagus racemosus root powder | 50 g/day mixed with concentrate | 180 days | 9.67% increase in daily milk yield (0.60 ± 0.27 kg/day increase from a baseline of 6.20 ± 0.20 kg/day ). | This report |

| Crossbred Cows | Asparagus racemosus root powder | 40, 80, and 120 g/cow/day | 60 days | Significant increase in milk yield in all treatment groups compared to control. The 80 g/day dose showed the highest milk production. | This report |

| Rats | Milk decoction of Asparagus racemosus | 100 mg/kg body weight, p.o. | 13 days (day 2 to day 15 of lactation) | Approximately 27% more milk production than controls (P<0.05). Significant increase in pup weight gain. | This report |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Asparagus racemosus and its constituents as galactagogues in animal models.

Galactagogue Activity Assessment in Rodent Models

This protocol is a synthesized model based on common practices in rodent lactation studies.

-

Animals: Lactating Wistar or Sprague-Dawley rats are commonly used. On postpartum day 2, the litter size is standardized to 8-10 pups per dam to ensure uniform suckling stimulus.

-

Housing: Animals are housed individually in polypropylene cages with ad libitum access to standard pellet diet and water. A consistent 12-hour light/dark cycle is maintained.

-

Experimental Groups:

-

Control Group: Receives the vehicle (e.g., distilled water or 1% gum acacia suspension) orally.

-

Test Group(s): Receives the test substance (e.g., Asparagus racemosus extract or isolated this compound) at various dose levels, administered orally via gavage.

-

Positive Control Group: Receives a known galactagogue like metoclopramide or domperidone.

-

-

Dosing: The test substance is administered daily from postpartum day 2 to day 15.

-

Measurement of Milk Yield: Milk yield is indirectly estimated by the "weigh-suckle-weigh" method. Pups are separated from the dam for a fixed period (e.g., 4 hours) and then weighed. They are then allowed to suckle for a defined duration (e.g., 1-2 hours), after which they are weighed again. The difference in pup weight before and after suckling provides an estimate of the milk consumed.

-

Blood Collection and Prolactin Assay: On the final day of the experiment, blood samples are collected from the dams via retro-orbital puncture or cardiac puncture under anesthesia. Serum is separated by centrifugation and stored at -20°C until analysis. Serum prolactin levels are determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Mammary Gland Histology: At the end of the study, dams are euthanized, and mammary gland tissue is collected and fixed in 10% neutral buffered formalin. The tissue is then processed for histological examination to observe the development of lobules and alveoli.

Prolactin Hormone Assay (ELISA)

The following provides a general workflow for a sandwich ELISA to quantify serum prolactin levels.

-

Principle: A microtiter plate is pre-coated with a monoclonal antibody specific for prolactin. Standards and serum samples are added to the wells, and any prolactin present binds to the immobilized antibody. A second, enzyme-linked monoclonal antibody specific for a different epitope of prolactin is then added, creating a "sandwich".

-

Procedure:

-

Add standards, controls, and serum samples to the appropriate wells of the microtiter plate.

-

Incubate to allow prolactin to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate again to remove unbound enzyme-conjugated antibody.

-

Add a substrate solution, which will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The prolactin concentration in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Proposed Signaling Pathways and Mechanism of Action

The galactagogue effect of this compound is believed to be multifactorial, primarily involving the modulation of the neuroendocrine pathways that regulate lactation. The two principal proposed mechanisms are its interaction with the dopaminergic and estrogenic systems.

Dopaminergic Pathway Modulation

Dopamine, released from the hypothalamus, acts as a primary inhibitor of prolactin secretion from the anterior pituitary gland by binding to dopamine D2 receptors on lactotroph cells. It is hypothesized that this compound may act as a dopamine D2 receptor antagonist. By blocking the inhibitory effect of dopamine, this compound would lead to an increase in prolactin synthesis and release, thereby promoting lactation.

References

Methodological & Application

Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Quantification of Shatavarin IV

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Shatavarin IV, a steroidal saponin, is a major bioactive constituent found in the roots of Asparagus racemosus (Shatavari).[1] It is responsible for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2] As the demand for herbal medicines containing Asparagus racemosus grows, robust analytical methods for the standardization and quality control of raw materials and finished products are crucial.[3] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective method for the quantification of this compound.[4] This document provides a detailed protocol and application notes for the HPTLC quantification of this compound.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPTLC quantification of this compound from various studies, providing a comprehensive overview for method development and comparison.

Table 1: Linearity and Correlation Data

| Concentration Range (ng/spot) | Correlation Coefficient (r²) | Reference |

| 100 - 600 | 0.9993 | |

| 600 - 1800 | 0.9934 | |

| 72 - 432 | 0.9968 | [5] |

| 32.20 - 1030.50 (µg/mL) | 0.999 | [6] |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| LOD (ng) | LOQ (ng) | Reference |

| 7.94 | 24.08 | |

| 14.35 | 43.50 | |

| 24 | 72 | [5] |

Table 3: Recovery Studies

| Recovery (%) | Reference |

| > 99 | |

| 96.17 | |

| 99.60 | [6] |

Table 4: Precision (Relative Standard Deviation - RSD)

| Precision Type | RSD (%) | Reference |

| Intra-day | 0.92 - 1.53 | [3] |

| Inter-day | 1.09 - 1.79 | [3] |

| Intra-day | 1.63 | [7] |

| Inter-day | 1.69 | [7] |

Experimental Protocols

This section details the methodologies for the HPTLC quantification of this compound.

Materials and Reagents

-

Reference Standard: this compound (99% purity)[2]

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (Merck KGaA)[2]

-

Solvents (HPLC grade): Methanol, Ethyl acetate, Chloroform, Water, Acetic acid[2][4][8]

-

Derivatization Reagent: Anisaldehyde-sulfuric acid reagent[2][9]

Standard Solution Preparation

-

Accurately weigh 1 mg of standard this compound.[9]

-

Dissolve in 1 mL of methanol to obtain a stock solution of 1 mg/mL.[9]

-

From the stock solution, prepare working standards of desired concentrations by serial dilution with methanol.

Sample Preparation (from Asparagus racemosus roots)

-

Shade-dry the roots of Asparagus racemosus and pulverize them into a coarse powder (60 mesh).[2]

-

Accurately weigh 0.8 g of the powdered sample and transfer it to a suitable flask.[2][5]

-

Extract the sample by placing the flask in a water bath at 60°C for 1 hour.[2][5]

-

Alternatively, perform Soxhlet extraction with methanol for 12 cycles.[9]

-

The filtered solution is ready for HPTLC analysis.

Chromatographic Conditions

-

Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates (20 x 10 cm)[2]

-

Sample Application:

-

Mobile Phase:

-

Development:

-

Drying: Air-dry the developed plate using an air-dryer for 5 minutes.[2][9]

Derivatization and Detection

-

Dip the dried plate in anisaldehyde-sulfuric acid reagent.[2]

-

Heat the plate in a hot-air oven at 105-110°C for 5 minutes.[2][9]

-

Visualize the plate in a CAMAG UV cabinet at 366 nm.[2]

-

Perform densitometric scanning using a CAMAG TLC scanner 4 or equivalent at a wavelength of 425 nm.[1][2] The Retardation factor (Rf) for this compound is typically observed around 0.40 - 0.55.[1][2][6]

Quantification

Quantify the amount of this compound in the samples by comparing the peak area from the sample chromatogram with the calibration curve generated from the standard solutions.[2]

Visualizations

HPTLC Workflow for this compound Quantification

HPTLC workflow for this compound analysis.

References

- 1. rjptonline.org [rjptonline.org]

- 2. pknaiklab.in [pknaiklab.in]

- 3. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]

- 4. wjpr.net [wjpr.net]

- 5. rjptonline.org [rjptonline.org]

- 6. DETERMINATION OF SHATAVARIN-IV IN ASPARAGUS RACEMOSUS BY HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY | Journal of Research and Education in Indian Medicine [bibliomed.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. researchgate.net [researchgate.net]

Application Note: Isolation and Purification of Shatavarin IV from Asparagus racemosus

Introduction

Shatavarin IV is a major steroidal saponin found in the roots of Asparagus racemosus (Wild.), a plant widely used in traditional Ayurvedic medicine.[1] It is one of the primary bioactive constituents responsible for the plant's therapeutic effects, including its use as a galactagogue, immunomodulator, and anticancer agent.[2] The accurate isolation and quantification of this compound are crucial for the standardization of herbal formulations and for further pharmacological research. This document provides a detailed protocol for the isolation of this compound from the dried roots of Asparagus racemosus using column chromatography, followed by purity assessment.

Experimental Protocols

1. Plant Material Preparation and Extraction

The initial step involves the preparation of a methanolic extract from the dried roots of Asparagus racemosus. This process includes drying, powdering, defatting, and extraction.

-

Materials and Reagents:

-

Dried roots of Asparagus racemosus

-

Grinder

-

Soxhlet apparatus or reflux extractor

-

Hexane (analytical grade)

-

Methanol (analytical grade)

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

-

Protocol:

-

Shade dry the roots of Asparagus racemosus and grind them into a coarse powder.

-

Defat the powdered root material with hexane to remove lipids and other nonpolar constituents.[3]

-

Extract the defatted powder with methanol using a Soxhlet apparatus or by refluxing.[4][3] A ratio of 1:10 (g/ml) of root powder to solvent can be used.[5]

-

Combine the methanolic extracts and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a thick paste or dry powder. This is the crude methanolic extract.

-

2. Isolation of this compound by Column Chromatography

Column chromatography is employed to separate this compound from the other components in the crude methanolic extract. A gradient elution method is typically used to achieve optimal separation.

-

Materials and Reagents:

-

Crude methanolic extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Collection tubes

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Anisaldehyde-sulfuric acid reagent for visualization

-

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

-

Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the prepared column.

-

Begin elution with a solvent system of increasing polarity. A common gradient starts with chloroform and gradually increases the proportion of methanol. For example, start with 100% chloroform, then move to chloroform:methanol mixtures (e.g., 98:2, 95:5, 90:10, and so on), and finally wash the column with 100% methanol.

-

Collect fractions of a consistent volume (e.g., 25 mL or 50 mL) in separate tubes.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable mobile phase, such as ethyl acetate:methanol:water (7.5:1.5:1 v/v/v).[6][7]

-

Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. This compound can be identified by comparing the Rf value with a standard or based on literature values (approximately 0.40 ± 0.05 in the specified mobile phase).[6][7]

-

Pool the fractions that show a high concentration of the desired compound.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

3. Purity Assessment by High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is a sensitive method used to determine the purity of the isolated this compound.

-

Materials and Reagents:

-

Protocol:

-

Apply the isolated this compound and the reference standard to an HPTLC plate.

-

Develop the plate in the specified mobile phase.

-

After development, dry the plate and scan it with a densitometer at an appropriate wavelength (e.g., 425 nm after derivatization).[7]

-

Compare the chromatogram of the isolated compound with that of the standard to confirm its identity and assess its purity. A purity of 66% has been reported using this method.[3]

-

Data Presentation

The following tables summarize the key parameters and expected outcomes of the this compound isolation process.

Table 1: Extraction and Isolation Parameters

| Parameter | Description | Reference |

| Plant Material | Dried roots of Asparagus racemosus | [3] |

| Defatting Solvent | Hexane | [3] |

| Extraction Solvent | Methanol | [3][8] |

| Extraction Method | Soxhlet or Reflux | [3][5] |

| Column Chromatography | ||

| Stationary Phase | Silica gel (60-120 mesh) | [8] |

| Mobile Phase | Gradient of Chloroform and Methanol | [8] |

| Yield and Purity | ||

| Expected Yield | ~401.1 mg from 250 g of crude powder | [3] |

| Expected Purity | ~66% | [3] |

Table 2: HPTLC Analysis Parameters

| Parameter | Description | Reference |

| Stationary Phase | HPTLC plates silica gel 60 F254 | [6][7] |

| Mobile Phase | Ethyl acetate:methanol:water (7.5:1.5:1 v/v/v) | [6][7] |

| Detection Wavelength | 425 nm (after derivatization) | [7] |

| Expected Rf Value | 0.40 ± 0.05 | [6][7] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps in the purification process.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship of the this compound purification steps.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Isolation and characterization of this compound from root of asparagus Racemosus willd | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. phytojournal.com [phytojournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pknaiklab.in [pknaiklab.in]

- 8. primescholars.com [primescholars.com]

Application Notes and Protocols for In Vivo Efficacy Testing of Shatavarin IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the in vivo efficacy of Shatavarin IV, a key bioactive constituent of Asparagus racemosus. The protocols outlined below focus on its demonstrated anticancer and immunomodulatory activities.

Preclinical Evaluation of Anticancer Efficacy

This compound has exhibited significant cytotoxic effects against various cancer cell lines and has shown promising anticancer activity in preclinical in vivo models.[1][2][3] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.[4][5] A widely used and well-characterized model for preliminary in vivo screening of potential anticancer agents is the Ehrlich Ascites Carcinoma (EAC) model in mice.

Animal Model: Ehrlich Ascites Carcinoma (EAC) in Mice

The EAC model is a transplantable tumor model that can be maintained in an ascetic form in the peritoneal cavity of mice. This model is advantageous for its rapid tumor growth, ease of tumor cell quantification, and clear endpoints for assessing therapeutic efficacy.

Materials:

-

Male Swiss albino mice (20-25 g)

-

EAC cells

-

This compound (of desired purity)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Positive control: 5-Fluorouracil (5-FU)

-

Sterile phosphate-buffered saline (PBS)

-

Trypan blue dye

-

Hemocytometer

-

Syringes and needles (26G)

-

Calipers

Procedure:

-

Animal Acclimatization: House mice in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) transplantation in donor mice.

-

Tumor Inoculation: Aspirate ascitic fluid from a donor mouse (typically 7-10 days post-inoculation). Wash the EAC cells with sterile PBS and perform a viable cell count using the trypan blue exclusion method. Resuspend the cells in sterile PBS to a final concentration of 2 x 10^6 viable cells/0.1 mL. Inject 0.1 mL of the cell suspension (2 x 10^6 cells) i.p. into each experimental mouse.

-

Grouping and Treatment:

-

Randomly divide the mice into four groups (n=6-8 per group) 24 hours after tumor inoculation.

-

Group I (EAC Control): Administer the vehicle orally (p.o.) for 10 consecutive days.

-

Group II (this compound - Low Dose): Administer a low dose of this compound (e.g., 25 mg/kg body weight, p.o.) for 10 days.

-

Group III (this compound - High Dose): Administer a high dose of this compound (e.g., 50 mg/kg body weight, p.o.) for 10 days.

-

Group IV (Positive Control): Administer 5-FU (20 mg/kg body weight, i.p.) on the first day of treatment.

-

-

Monitoring: Record the body weight of each mouse daily.

-

Endpoint Analysis (Day 11):

-

After the last dose, fast the mice overnight and record their final body weight.

-

Euthanize the mice and collect the ascitic fluid from the peritoneal cavity.

-

Measure the total volume of the ascitic fluid.

-

Perform a viable tumor cell count using a hemocytometer and trypan blue.

-

Calculate the percentage increase in life span (% ILS) if the experiment is run until the death of the animals.

-

Data Presentation:

| Group | Treatment | Mean Tumor Volume (mL) ± SD | Mean Viable Tumor Cell Count (x10^6) ± SD | Mean Body Weight Gain (g) ± SD |

| I | EAC Control (Vehicle) | |||

| II | This compound (Low Dose) | |||

| III | This compound (High Dose) | |||

| IV | Positive Control (5-FU) |

Anticancer Workflow

Proposed Signaling Pathway for Anticancer Activity

This compound is believed to exert its anticancer effects by inducing G0/G1 phase cell cycle arrest and promoting apoptosis. This involves the modulation of key regulatory proteins in these pathways.

Preclinical Evaluation of Immunomodulatory Efficacy

In vitro and in vivo studies suggest that this compound and extracts of Asparagus racemosus can modulate the immune system, particularly by influencing the balance between Th1 (cell-mediated) and Th2 (humoral) immune responses.[6][7][8][9] An established model to assess this is the Sheep Red Blood Cell (SRBC)-induced delayed-type hypersensitivity (DTH) and antibody titer model in mice.

Animal Model: SRBC-Induced Immune Response in Mice

This model allows for the simultaneous evaluation of cell-mediated immunity (Th1-driven DTH response) and humoral immunity (Th2-driven antibody production) in response to a T-cell dependent antigen, SRBCs.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Sheep Red Blood Cells (SRBCs)

-

This compound

-

Vehicle for this compound

-

Positive control: Levamisole

-

Alsever's solution

-

Sterile PBS

-

2-Mercaptoethanol

-

Microtiter plates (96-well, U-bottom)

-

Calipers

Procedure:

-

Animal Acclimatization: House mice as previously described.

-

SRBC Preparation: Collect sheep blood in Alsever's solution. Wash the SRBCs three times with a large volume of sterile PBS and resuspend to a concentration of 1 x 10^9 cells/mL.

-

Grouping and Sensitization:

-

Randomly divide mice into four groups (n=6-8 per group).

-

Group I (Control): Administer vehicle orally (p.o.) for 7 days.

-

Group II (this compound - Low Dose): Administer a low dose of this compound (e.g., 25 mg/kg, p.o.) for 7 days.

-

Group III (this compound - High Dose): Administer a high dose of this compound (e.g., 50 mg/kg, p.o.) for 7 days.

-

Group IV (Positive Control): Administer Levamisole (2.5 mg/kg, p.o.) for 7 days.

-

On Day 0, immunize all mice by injecting 0.1 mL of the SRBC suspension (1 x 10^8 cells) subcutaneously into the right hind footpad.

-

-

Delayed-Type Hypersensitivity (DTH) Response (Th1):

-

On Day 7, measure the thickness of the left hind footpad using calipers.

-

Challenge the mice by injecting 0.1 mL of SRBC suspension (1 x 10^8 cells) into the left hind footpad.

-

Measure the footpad thickness again at 24 and 48 hours post-challenge.

-

The difference in thickness between the pre- and post-challenge measurements represents the DTH response.

-

-

Humoral Antibody Response (Th2):

-

On Day 7 (before the DTH challenge), collect blood from the retro-orbital plexus of each mouse.

-

Separate the serum and perform a hemagglutination antibody titer assay.

-

Serially dilute the serum in PBS in a 96-well plate.

-

Add a 1% SRBC suspension to each well and incubate at 37°C for 1 hour.

-

The highest dilution of serum causing visible hemagglutination is the antibody titer.

-

To distinguish between IgM and IgG, treat a parallel set of serum samples with 2-mercaptoethanol (which denatures IgM) before performing the assay.

-

Data Presentation:

| Group | Treatment | DTH Response (mm) at 24h ± SD | Hemagglutination Titer (log2) ± SD |

| I | Control (Vehicle) | ||

| II | This compound (Low Dose) | ||

| III | This compound (High Dose) | ||

| IV | Positive Control (Levamisole) |

Immunomodulation Workflow

Proposed Signaling Pathway for Immunomodulatory Activity

This compound appears to promote a mixed Th1/Th2 response, potentially by influencing the differentiation of naive T helper cells (Th0). This involves the modulation of key cytokines that drive these distinct immune pathways.

References

- 1. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]

- 6. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b responses against Staphylococcus aureus bacterin in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory activity of Asparagus racemosus on systemic Th1/Th2 immunity: implications for immunoadjuvant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing Shatavarin IV in Cell Culture Experiments

Introduction

Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer activities.[1][2][3][4] In vitro studies using various cell lines are crucial for elucidating its mechanism of action and evaluating its efficacy. A critical and often challenging step in conducting these experiments is the proper solubilization of this lipophilic compound to ensure its bioavailability and achieve accurate, reproducible results in aqueous cell culture environments.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of this compound for cell culture-based assays. The protocols outlined below are designed to ensure maximal solubility while minimizing solvent-induced cytotoxicity.

Data Presentation: Solvent Selection for this compound

The selection of an appropriate solvent is paramount for the successful use of this compound in cell culture. The ideal solvent should effectively dissolve the compound, be miscible with the cell culture medium, and exhibit low cytotoxicity at its final working concentration. Based on published literature and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[5]

| Solvent | Chemical Formula | Properties | Recommended Stock Concentration | Recommended Final Concentration in Media | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | - Aprotic, highly polar solvent.[6] - Miscible with water and a wide range of organic solvents. - Enhances cell permeability.[7] - Can be cytotoxic at higher concentrations. | 1-10 mg/mL | ≤ 0.5% (v/v) | - Use cell culture grade, sterile DMSO.[6] - Prepare high-concentration stock solutions to minimize the final volume of DMSO in the culture medium.[7] - Always include a vehicle control (media with the same final concentration of DMSO) in experiments.[8] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound using DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder.

-

Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 5 mg/mL stock solution, add 1 mL of DMSO to 5 mg of this compound).[1]

-

Complete Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional but Recommended): While DMSO is a harsh environment for most microbes, for long-term storage or sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.[9]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol describes the dilution of the this compound stock solution to final working concentrations in cell culture medium for treating cells.

Materials:

-

This compound stock solution (from Protocol 1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Cultured cells in multi-well plates, flasks, or dishes

-

Sterile pipettes and tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and not vice-versa, and to mix immediately and thoroughly to prevent precipitation.

-

Example: To prepare a 10 µM working solution from a 10 mM stock solution, first prepare an intermediate dilution (e.g., 1:100 in media to get 100 µM), and then a final dilution (e.g., 1:10 in media to get 10 µM). This stepwise dilution helps ensure homogeneity.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to differentiate the effects of the compound from any potential effects of the solvent.[8]

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Experimental Workflow for Solubilizing and Applying this compound

Caption: Workflow for preparing and applying this compound in cell culture.

Hypothetical Signaling Pathway Modulated by this compound

Based on literature suggesting this compound's role in apoptosis, this diagram illustrates a potential mechanism of action involving the Bcl-2 family of proteins.[5]

Caption: this compound may induce apoptosis by regulating Bcl-2 and Bax.

References

- 1. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. phcogres.com [phcogres.com]

- 6. ufcbio.com [ufcbio.com]

- 7. lifetein.com [lifetein.com]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

Application Notes: Development of a Stable Analytical Standard for Shatavarin IV

Introduction

Shatavarin IV is a major bioactive steroidal saponin found in the roots of Asparagus racemosus[1]. This compound is recognized for a variety of pharmacological activities, including anticancer, antioxidant, immunomodulatory, and neuroprotective effects[2][3]. Given its therapeutic potential, the development of a stable and well-characterized analytical standard is crucial for quality control, standardization of herbal products, and in-depth pharmacological studies. These application notes provide a comprehensive protocol for the preparation, analysis, and stability testing of a this compound analytical standard.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₅H₇₄O₁₇ | PubChem |

| Molecular Weight | 887.1 g/mol | PubChem |

| Appearance | White powder | BioCrick |

| Solubility | Soluble in methanol | BioCrick |

| Storage | Desiccate at -20°C | BioCrick |

Experimental Protocols

1. Preparation of this compound Standard Stock Solution

This protocol outlines the preparation of a standard stock solution of this compound for analytical purposes.

-

Materials and Equipment:

-

This compound reference standard (>98% purity)

-

HPLC-grade methanol

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Ultrasonic bath

-

Amber glass vials for storage

-

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard to a 10 mL volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol to the flask.

-

Sonicate for 10 minutes or until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Make up the volume to 10 mL with HPLC-grade methanol.

-

Mix the solution thoroughly. This yields a stock solution of 1 mg/mL.

-

Prepare working standards by diluting the stock solution to the desired concentrations for calibration curves.

-

Store the stock solution and working standards in amber glass vials at -20°C.

-

2. High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol provides a stability-indicating HPLC method for the quantification of this compound.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic data system for data acquisition and processing.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Gradient Example | 0–5 min, 15% Acetonitrile; 5–30 min, 15–40% Acetonitrile; 30–50 min, 40–50% Acetonitrile |

| Isocratic Example | Water (0.1% Acetic Acid) : Acetonitrile (0.1% Acetic Acid) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm |

| Injection Volume | 20 µL |

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (methanol) to ensure no interfering peaks are present.

-

Inject the prepared working standards to construct a calibration curve.

-

Inject the test samples for analysis.

-

Quantify the amount of this compound in the test samples by comparing the peak area with the calibration curve.

-

3. Forced Degradation Studies Protocol

This protocol is designed to assess the stability of this compound under various stress conditions as per ICH guidelines[4]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[4].

-

Materials and Equipment:

-

This compound standard solution (1 mg/mL in methanol)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water bath or oven for thermal stress

-

Photostability chamber

-

pH meter

-

HPLC system

-

-

Procedure:

-

Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours. Withdraw samples and analyze by HPLC.

-

Thermal Degradation: Place the solid this compound powder and the stock solution in an oven maintained at 70°C for 48 hours. Withdraw samples and analyze by HPLC.

-

Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples by HPLC.

-

Analysis: For each condition, compare the chromatogram of the stressed sample with that of an unstressed sample to identify and quantify any degradation products.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters from various analytical methods reported in the literature for this compound.

| Analytical Method | Linearity Range | LOD | LOQ | Accuracy/Recovery (%) | Precision (RSD %) | Reference |

| HPLC/MS/MS | 7.5 - 254 ng/mL | 2.5 ng/mL | - | 102 - 110 | 2.00 - 5.15 | [5] |

| HPTLC | 72 - 432 ng/spot | 24 ng/spot | 72 ng/spot | >97 | 1.63 (Intra-day), 1.69 (Inter-day) | |

| HPLC-UV | - | 2.02 µg | - | 98.97 | <0.398 (Intra-day), <0.982 (Inter-day) | |

| HPTLC | 600 - 1800 ng/band | 14.35 ng | 43.50 ng | 96.17 | - |

Visualizations

Caption: Workflow for Developing a Stable this compound Analytical Standard.

Caption: this compound Mechanism in Enhancing Cholinergic Signaling.[6]

Caption: Antioxidant Mechanism of this compound.

References

- 1. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. asianjpr.com [asianjpr.com]

- 5. Neuromodulatory potential of Asparagus racemosus and its bioactive molecule this compound by enhancing synaptic acetylcholine level and nAChR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound elicits lifespan extension and alleviates Parkinsonism in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Efficient Extraction of Shatavarin IV Using Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shatavarin IV, a steroidal saponin, is a major bioactive constituent found in the roots of Asparagus racemosus (Shatavari). It is recognized for a variety of pharmacological activities, including potential anti-cancer properties.[1][2] The efficient extraction and quantification of this compound are crucial for research, quality control of herbal formulations, and the development of new therapeutics. Methanol has been widely demonstrated as an effective solvent for the extraction of saponins, including this compound, from plant matrices.[3][4][5] These application notes provide detailed protocols for the methanolic extraction of this compound from Asparagus racemosus and its subsequent quantification using High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation